3,4,5-Triiodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,5-triiodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBKDZNMPMBJAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)I)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177932 |

Source

|

| Record name | Benzoic acid, 3,4,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-20-7 |

Source

|

| Record name | 3,4,5-Triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2338-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Triiodobenzoic Acid: Properties, Synthesis, and Applications

Introduction

3,4,5-Triiodobenzoic acid is a halogenated aromatic carboxylic acid that holds significant importance across various scientific disciplines. To the drug development professional, it represents a foundational scaffold for the synthesis of X-ray contrast media, essential tools in modern medical diagnostics.[1] For the researcher in plant biology, it is a well-established inhibitor of polar auxin transport, providing a chemical tool to dissect the complex mechanisms of plant growth and development.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with a carboxylic acid group and three iodine atoms at the 3, 4, and 5 positions. The high atomic number of iodine atoms is central to its application in X-ray contrast agents, as it significantly increases the attenuation of X-rays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃I₃O₂ | [3] |

| Molecular Weight | 499.81 g/mol | |

| CAS Number | 2338-20-7 | [3] |

| Appearance | Almost white to light gray powder | [4] |

| Melting Point | 292-293 °C | |

| Boiling Point | 416-446.3 °C | [4] |

| pKa | 5.66 | [4] |

| Solubility | Low solubility in water; soluble in organic solvents. | [5] |

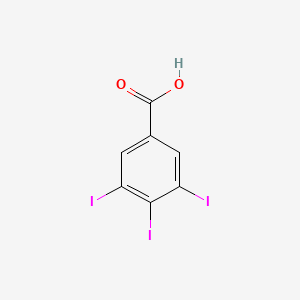

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,0.5!", label="C"]; "C3" [pos="-0.87,-0.5!", label="C"]; "C4" [pos="0,-1!", label="C"]; "C5" [pos="0.87,-0.5!", label="C"]; "C6" [pos="0.87,0.5!", label="C"]; "C7" [pos="0,2.2!", label="C"]; "O1" [pos="-0.5,2.9!", label="O"]; "O2" [pos="0.5,2.9!", label="OH"]; "I1" [pos="-1.74,-1!", label="I"]; "I2" [pos="0,-2!", label="I"]; "I3" [pos="1.74,-1!", label="I"]; "H1" [pos="-1.5,0.87!", label="H"]; "H2" [pos="1.5,0.87!", label="H"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "C7"; "C7" -- "O1" [style=double]; "C7" -- "O2"; "C3" -- "I1"; "C4" -- "I2"; "C5" -- "I3"; "C2" -- "H1"; "C6" -- "H2"; }

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic route commences with the iodination of a suitable precursor, 4-aminobenzoic acid, followed by a deamination step via a Sandmeyer-type reaction.

Core Synthesis Pathway

The principal synthetic route involves two key transformations:

-

Iodination: The electrophilic iodination of 4-aminobenzoic acid to yield 4-amino-3,5-diiodobenzoic acid.

-

Sandmeyer-type Reaction: This involves a three-step sequence:

-

Iodination: Introduction of a third iodine atom.

-

Diazotization: Conversion of the amino group to a diazonium salt.

-

Deamination: Removal of the diazonium group to yield the final product.

-

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

This protocol is adapted from established methods for the iodination of aromatic amines.

-

Materials:

-

4-Aminobenzoic acid

-

Iodine monochloride (ICl)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Sodium bisulfite

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, dissolve 4-aminobenzoic acid in dilute hydrochloric acid.

-

Slowly add a solution of iodine monochloride in concentrated hydrochloric acid to the stirred solution.

-

Gradually heat the mixture to 80-85°C and maintain this temperature for 3-4 hours with continuous stirring.

-

Allow the mixture to cool, which will cause the crude 4-amino-3,5-diiodobenzoic acid to precipitate.

-

Collect the precipitate by filtration and wash with a dilute solution of sodium bisulfite to remove excess iodine, followed by washing with deionized water.

-

The crude product can be purified by recrystallization.

-

This protocol involves the diazotization of the amino group followed by displacement with iodide.

-

Materials:

-

4-Amino-3,5-diiodobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Ice

-

-

Procedure:

-

Diazotization:

-

In a reaction vessel, suspend the purified 4-amino-3,5-diiodobenzoic acid in a mixture of concentrated sulfuric acid and water.

-

Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, maintaining the temperature below 5°C.

-

-

Iodination and Deamination:

-

In a separate vessel, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

-

The crude this compound will precipitate.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the crude product with deionized water.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

-

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

Aromatic Protons (H-2, H-6): A singlet is expected for the two equivalent protons on the aromatic ring. The chemical shift will be downfield due to the deshielding effects of the iodine atoms and the carboxylic acid group.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the different carbon environments.

-

Carboxyl Carbon (-COOH): Expected in the range of 165-175 ppm.

-

C-1 (Carbon attached to -COOH): Chemical shift will be influenced by the carboxylic acid group.

-

C-2 and C-6 (CH carbons): These equivalent carbons will show a single peak.

-

C-3, C-4, and C-5 (Carbons attached to Iodine): These carbons will appear at distinct chemical shifts, heavily influenced by the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[6]

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹.[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1680-1710 cm⁻¹.[8]

-

C=C Stretch (Aromatic Ring): Absorptions in the 1450-1600 cm⁻¹ region.[6]

-

C-O Stretch (Carboxylic Acid): An absorption in the 1210-1320 cm⁻¹ region.[7]

-

C-I Stretch: Expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 499.81 g/mol .

-

Key Fragments:

-

Loss of -OH (M-17)

-

Loss of -COOH (M-45)

-

Sequential loss of iodine atoms (M-127, M-254, M-381)

-

Fragments corresponding to the iodinated phenyl cation.[9]

-

Chemical Reactivity

Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound undergoes typical reactions of this functional group, such as esterification and amide formation.

This is a general protocol that can be adapted for the esterification of this compound.

-

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated Sulfuric acid (catalyst)

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

In a round-bottomed flask, dissolve this compound in an excess of the anhydrous alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, transfer the reaction mixture to a separatory funnel containing water.

-

Extract the ester into an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.

-

The ester can be purified by recrystallization or column chromatography.

-

Reactivity of the Iodinated Aromatic Ring

The carbon-iodine bonds in this compound are relatively stable but can undergo reactions under specific conditions, such as reductive deiodination or participation in cross-coupling reactions.

Applications and Mechanism of Action

Precursor for X-ray Contrast Agents

The high iodine content and the presence of a carboxylic acid group for derivatization make this compound and its isomers core structures for many iodinated X-ray contrast agents.[10] These agents are typically derivatives where the carboxylic acid is converted to an amide, and other substituents are introduced to improve water solubility and reduce toxicity. Examples of contrast agents based on a triiodinated benzoic acid core include Diatrizoate and Ioxitalamic acid.[11][12]

Caption: Role of this compound as a core structure for X-ray contrast agents.

Inhibitor of Auxin Transport in Plants

This compound (often referred to as TIBA, though this acronym is more commonly used for the 2,3,5-isomer) is a potent inhibitor of polar auxin transport in plants.[2]

-

Mechanism of Action: Recent studies suggest that TIBA acts by stabilizing the actin cytoskeleton.[13] This stabilization disrupts the dynamic trafficking of vesicles containing PIN-FORMED (PIN) proteins, which are essential auxin efflux carriers.[14] By impairing the localization and cycling of PIN proteins at the plasma membrane, TIBA effectively blocks the directional flow of auxin, leading to its accumulation in cells and subsequent developmental effects.[14][15]

Safety and Handling

This compound may cause irritation to the eyes, skin, and respiratory tract. The toxicological properties have not been fully investigated.[4]

-

Personal Protective Equipment (PPE):

-

Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin: Wear appropriate protective gloves and clothing.

-

Respiratory: Use a NIOSH-approved respirator when handling the powder.

-

-

Handling:

-

Use with adequate ventilation.

-

Minimize dust generation and accumulation.

-

Wash thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[4]

-

-

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes.

-

Skin: Flush with plenty of soap and water for at least 15 minutes.

-

Inhalation: Remove to fresh air.

-

Ingestion: Rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek medical attention in all cases of exposure.[4]

-

Conclusion

This compound is a molecule of significant scientific and commercial interest. Its unique structure, dominated by the presence of three iodine atoms, underpins its crucial role as a precursor to life-saving medical imaging agents. In parallel, its ability to modulate fundamental biological processes in plants makes it an invaluable tool for agricultural and botanical research. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in these diverse fields.

References

-

Dhonukshe, P., et al. (2008). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. PNAS, 105(11), 4489-4494. Available at: [Link]

-

Li, J., et al. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 181(1), 161-178. Available at: [Link]

-

Dhonukshe, P., et al. (2008). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. Proceedings of the National Academy of Sciences, 105(11), 4489–4494. Available at: [Link]

-

Pérez, S., & Barceló, D. (2007). Fate and occurrence of X-ray contrast media in the environment. TrAC Trends in Analytical Chemistry, 26(5), 494-503. Available at: [Link]

-

Fujita, H., & Syono, K. (1996). Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana. Plant and Cell Physiology, 37(7), 1043-1048. Available at: [Link]

-

Geldner, N., et al. (2001). Effects of polar auxin transport inhibitor TIBA on protein secretion and protein trafficking to the cell plate. Planta, 214(2), 241-248. Available at: [Link]

-

Kinkel, H. J., & Kutzsche, A. (1998). Transformation of the Ionic X-Ray Contrast Agent Diatrizoate and Related Triiodinated Benzoates by Trametes versicolor. Applied and Environmental Microbiology, 64(8), 2788-2793. Available at: [Link]

-

Speck, U., & Mutzel, W. (1988). 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging. Journal of Medicinal Chemistry, 31(8), 1581-1585. Available at: [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

Wikipedia. (2023). Ioxitalamic acid. Retrieved from [Link]

-

Singh, R. P., & Kamble, R. M. (2014). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 4(94), 52089-52115. Available at: [Link]

- Patsnap. (n.d.). Synthesis method of key intermediate of diatrizoic acid.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

S. K. Talapatra, & B. Talapatra. (2015). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Journal of the Indian Chemical Society, 92(12), 1931-1936. Available at: [Link]

-

Spampinato, M. V., et al. (2017). Current Radiographic Iodinated Contrast Agents. Magnetic Resonance Imaging Clinics of North America, 25(4), 687-695. Available at: [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Available at: [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

-

ResearchGate. (n.d.). 1H NMR spectrum of 3,4,5-trihydroxybenzoic acid. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of California, Irvine. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Du, W., & Sun, Z. (2021). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard University. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Vishal's Chemistry classes. (2020). Synthesis of p iodo benzoic acid. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Marchese, A. D., et al. (2022). Pd(0)/Blue Light Promoted Carboiodination Reaction - Evidence for Reversible C-I Bond Formation via a Radical Pathway. Angewandte Chemie International Edition, 61(28), e202203531. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

-

Mizar, P., et al. (2018). Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Beilstein Journal of Organic Chemistry, 14, 1147–1154. Available at: [Link]

Sources

- 1. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. uni-saarland.de [uni-saarland.de]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Ioxitalamic acid - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4,5-Triiodobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Triiodobenzoic acid (CAS Number: 2338-20-7), a halogenated aromatic carboxylic acid of significant interest in various scientific disciplines. With a molecular weight of 499.81 g/mol , this compound serves as a valuable tool in plant physiology and holds potential in the development of novel therapeutic and diagnostic agents. This document delves into its core chemical and physical properties, outlines plausible synthetic routes, explores its multifaceted biological activities, and details its applications, with a particular focus on its role as an auxin transport inhibitor. Furthermore, this guide provides essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction

This compound is a derivative of benzoic acid characterized by the substitution of iodine atoms at the 3, 4, and 5 positions of the benzene ring. This extensive iodination imparts unique physicochemical properties to the molecule, influencing its steric hindrance, electronic distribution, and biological interactions. While its isomer, 2,3,5-triiodobenzoic acid (TIBA), is more widely studied as a plant growth regulator, the 3,4,5-isomer presents distinct characteristics and potential applications that warrant detailed investigation. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers and developers in the fields of chemistry, biology, and medicine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Reference |

| CAS Number | 2338-20-7 | [1] |

| Molecular Formula | C₇H₃I₃O₂ | [1] |

| Molecular Weight | 499.81 g/mol | |

| Appearance | Almost white to light gray powder | [2] |

| Melting Point | 292-293 °C | [2] |

| Boiling Point | 416-446.3 °C | [2] |

| Solubility | Insoluble in water. | [3] |

| pKa | 5.66 | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the electrophilic iodination of a benzoic acid precursor. While a specific, detailed protocol for the 3,4,5-isomer is not as commonly documented as for other isomers, a plausible synthetic pathway can be extrapolated from established methods for the synthesis of polyiodinated aromatic compounds.

A logical starting material would be 4-aminobenzoic acid. The synthesis would proceed through a series of steps involving iodination and deamination.

Figure 1: Proposed synthesis pathway for this compound.

Step-by-Step Methodology (Proposed):

Part 1: Iodination of 4-Aminobenzoic Acid

-

Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Iodinating Agent Preparation: Prepare a solution of the iodinating agent. A common method involves the use of iodine and an oxidizing agent like iodic acid (HIO₃) or nitric acid to generate the electrophilic iodine species in situ.

-

Reaction: Slowly add the iodinating agent to the solution of 4-aminobenzoic acid with constant stirring. The amino group is an activating, ortho-, para-directing group, which will direct the iodine atoms to the 3 and 5 positions. The reaction may require heating to proceed at a reasonable rate.

-

Isolation: Upon completion of the reaction, the product, 4-amino-3,5-diiodobenzoic acid, may precipitate out of the solution upon cooling or addition of water. The solid is then collected by filtration, washed, and dried.

Part 2: Sandmeyer Reaction for Introduction of the Third Iodine Atom

-

Diazotization: Suspend the 4-amino-3,5-diiodobenzoic acid in an acidic solution (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C). A solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt.

-

Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group is replaced by an iodine atom, yielding this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the final product of high purity.

Spectroscopic Characterization

4.1. 1H NMR Spectroscopy (Predicted)

Due to the symmetrical substitution pattern of this compound, the two protons on the aromatic ring at positions 2 and 6 are chemically equivalent. Therefore, the 1H NMR spectrum is expected to show a single singlet in the aromatic region. The chemical shift of this singlet would be downfield due to the deshielding effects of the electronegative iodine atoms and the carboxylic acid group. A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be expected, typically at a chemical shift greater than 10 ppm.

4.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum of this compound would be expected to show four distinct signals:

-

One signal for the carboxyl carbon, which would be the most downfield signal.

-

One signal for the carbon atom attached to the carboxylic acid group (C1).

-

One signal for the two equivalent carbon atoms at positions 2 and 6.

-

One signal for the three equivalent carbon atoms bearing the iodine atoms (C3, C4, and C5).

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the region of 1210-1320 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the region of 1450-1600 cm⁻¹.

-

C-I Stretches: These would appear in the fingerprint region at lower wavenumbers, typically below 600 cm⁻¹.

4.4. Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ at m/z 499.8 would be expected. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). Due to the presence of three iodine atoms, fragmentation involving the loss of iodine atoms or iodinated fragments would also be anticipated.

Biological Activity and Applications

5.1. Auxin Transport Inhibition

Like its 2,3,5-isomer, this compound is known to be an inhibitor of auxin transport in plants.[4] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. The directional transport of auxin, known as polar auxin transport, is essential for establishing auxin gradients that control processes such as apical dominance, root development, and tropic responses.

Mechanism of Action:

The precise mechanism of auxin transport inhibition by triiodobenzoic acids is complex and involves multiple targets. It is believed to interfere with the function of auxin efflux carriers, such as the PIN-FORMED (PIN) proteins, which are responsible for transporting auxin out of cells. This disruption of auxin flow leads to an accumulation of auxin in certain tissues and a depletion in others, thereby altering the normal developmental patterns of the plant.

Experimental Protocol: Auxin Transport Assay in Arabidopsis thaliana Roots

This protocol provides a method to quantify the effect of this compound on polar auxin transport.

-

Plant Material: Use 5- to 7-day-old Arabidopsis thaliana seedlings grown vertically on agar plates.

-

Preparation of Agar Blocks:

-

Donor Blocks: Prepare a 1% (w/v) agar solution containing a known concentration of radiolabeled auxin (e.g., ³H-IAA).

-

Receiver Blocks: Prepare plain 1% (w/v) agar blocks.

-

-

Treatment: Excise root segments of a defined length. Incubate the segments in a buffer solution with or without varying concentrations of this compound for a predetermined time (e.g., 30 minutes).

-

Transport Assay:

-

Place a donor block at the apical end of the root segment.

-

Place a receiver block at the basal end of the root segment.

-

Incubate in the dark in a humid chamber for a set period (e.g., 6-18 hours).

-

-

Quantification:

-

Collect the receiver blocks.

-

Measure the amount of radioactivity in the receiver blocks using a scintillation counter.

-

-

Analysis: Compare the radioactivity in the receiver blocks from the treated and untreated samples to determine the percentage of inhibition of auxin transport.

Figure 2: Diagram of an auxin transport assay.

5.2. Potential in Drug Development and as a Radiopaque Agent

The high iodine content of this compound makes it and its derivatives potential candidates for use as X-ray contrast agents. Iodinated compounds are effective at attenuating X-rays, thereby enhancing the visibility of soft tissues in radiographic imaging. The development of water-soluble, non-toxic derivatives of triiodobenzoic acid has been a cornerstone in the history of radiographic contrast media.[5]

Furthermore, some studies have explored the biological activities of triiodobenzoic acid derivatives beyond their effects on plants. For instance, this compound has been shown to affect [³H]verapamil binding to membrane fractions and influence smooth muscle contraction, suggesting potential interactions with calcium channels.[6] This opens avenues for investigating its pharmacological effects and potential therapeutic applications.

Toxicology and Safety

Detailed toxicological data for this compound is limited. However, based on available information and its chemical nature, it should be handled with care in a laboratory setting.

-

Acute Toxicity: The oral LD50 in mice is reported as 4600 mg/kg, and the intravenous LD50 in mice is 56 mg/kg.[7]

-

Hazards: It may cause irritation to the digestive tract, respiratory tract, skin, and eyes.[2] The toxicological properties have not been fully investigated.[2]

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses or goggles.

-

Ventilation: Use in a well-ventilated area to minimize inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

-

First Aid:

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek medical attention.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[2]

-

Eye Contact: Flush with plenty of water for at least 15 minutes. Seek medical attention.[2]

-

Conclusion

This compound is a multifaceted compound with established applications in plant science and potential for further exploration in medicinal chemistry and materials science. Its ability to inhibit polar auxin transport makes it an invaluable tool for dissecting the complexities of plant growth and development. While its physicochemical properties are reasonably well-characterized, a significant opportunity exists for the broader dissemination of its detailed spectroscopic data and the development of optimized synthesis protocols. As research continues to uncover the diverse biological activities of iodinated organic molecules, this compound and its derivatives may find new and impactful applications in drug discovery and diagnostics. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- Bonnemain, B. (2021). History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology. Journal of Clinical Practice and Research, 43(6), 626–630.

- Chemical Toxicity Database. (n.d.). RTECS NUMBER-DH9290000.

- Biosynth. (n.d.). This compound | 2338-20-7 | FT70767.

- BenchChem. (2025).

- ChemicalBook. (n.d.). This compound(2338-20-7).

- LookChem. (n.d.). Cas 5505-16-8, 3,5-diamino-2,4,6-triiodobenzoic acid.

- BenchChem. (2025). Unraveling the Molecular Maze: A Technical Guide to 2,3,5-Triiodobenzoic Acid's Mechanism of Action in Plants.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 2338-20-7.

- Chaman, M., & Verma, P. (2003). Laser Raman and FTIR spectra of 2,3,5-tri-iodobenzoic acid. Semantic Scholar.

- Spengler, G., & Spengler, K. (2017). Current Radiographic Iodinated Contrast Agents. Magnetic Resonance Imaging Clinics of North America, 25(4), 697–704.

- Thomas, A. M. K. (n.d.). The History of Contrast Media Development in X-Ray Diagnostic Radiology.

- Estep, K. G., et al. (2000). 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging. Journal of Medicinal Chemistry, 43(14), 2593-2603.

- Loba Chemie. (n.d.). 2,3,5-TRIIODOBENZOIC ACID | 88-82-4.

- Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-.

- ChemicalBook. (n.d.). 3,5-Diiodobenzoic acid synthesis.

- BenchChem. (2025). The Discovery and Enduring Legacy of 2,3,5-Triiodobenzoic Acid Sodium Salt: A Technical Guide for Researchers.

- PubChem. (n.d.). 2,3,5-Triiodobenzoic acid.

- Ferraz, J. G. P., et al. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular Biology Reports, 48(6), 5199–5207.

- Royal Society of Chemistry. (n.d.).

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts.

- ChemicalBook. (n.d.). 2,3,5-Triiodobenzoic acid(88-82-4) 1H NMR spectrum.

- Carl ROTH. (n.d.). This compound, 5 g, CAS No. 2338-20-7 | Research Chemicals | Biochemicals.

- MedChemExpress. (n.d.). This compound.

- Andrejauskas, E., Hertel, R., & Marmé, D. (1986). This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction.

- Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

- Organic Syntheses. (n.d.). p-IODOBENZOIC ACID.

- ChemicalBook. (n.d.). 4-Aminobenzoic acid synthesis.

- DASH (Harvard). (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction.

- Google Patents. (n.d.). US3133116A - Acylated 3-amino-5-hydroxy-2, 4, 6-triiodobenzoic acid and esters and salts thereof.

- A Supplier's Guide. (n.d.). The Role of 2,3,5-Triiodobenzoic Acid in Plant Physiology.

- Adam, A. M. G. (2024). effects of triiodobenzoic acid on growth, yield and photosynthetic pigment content of chickpea (cicer arietinum l.).

- Chemistry LibreTexts. (2023).

- ResearchGate. (n.d.). Fig. 1. FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1),....

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH.

- University of California, Irvine. (n.d.).

- SpectraBase. (n.d.). 2,3,5-Triiodobenzoic acid - Optional[1H NMR] - Chemical Shifts.

- Doc Brown's Chemistry. (2025).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.

Sources

- 1. This compound | CAS 2338-20-7 [matrix-fine-chemicals.com]

- 2. This compound(2338-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. jcpres.com [jcpres.com]

- 6. This compound affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RTECS NUMBER-DH9290000-Chemical Toxicity Database [drugfuture.com]

Synthesis pathways for 3,4,5-Triiodobenzoic acid

An In-depth Technical Guide to the Synthesis of 3,4,5-Triiodobenzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to this compound (CAS No: 2338-20-7), a poly-iodinated aromatic molecule. Unlike its more commonly documented isomer, 2,3,5-triiodobenzoic acid (TIBA), the synthesis of the 3,4,5-substituted analog is not widely reported in standard chemical literature. This document, therefore, constructs a scientifically rigorous and plausible synthetic strategy based on established, authoritative chemical transformations. The primary pathway detailed herein leverages the principles of the Sandmeyer reaction on a hypothetical triamino precursor, which itself would be derived from a commercially available starting material such as gallic acid. This guide is intended for researchers, chemists, and drug development professionals requiring a deep, mechanistic understanding of how such a specific substitution pattern can be achieved.

Introduction and Strategic Overview

This compound is an organoiodine compound characterized by a benzoic acid core with iodine atoms at the 3, 4, and 5 positions. Its high iodine content makes it a molecule of interest as a potential building block for X-ray contrast media and in materials science.

Direct iodination of benzoic acid or its simple derivatives is not a viable strategy for achieving the 3,4,5-substitution pattern. Catalytic methods for C-H activation and iodination predominantly favor the ortho positions (2 and 6), guided by the carboxylic acid group.[1][2] Therefore, a more nuanced approach is required, one that builds the desired substitution pattern through a series of directed reactions.

The most logical and powerful strategy for introducing iodine at specific positions on an aromatic ring, particularly in the absence of strong activating groups, is the Sandmeyer reaction .[3][4] This reaction facilitates the conversion of an aromatic amino group into a halide via a diazonium salt intermediate. Consequently, the most viable synthetic approach to this compound hinges on the successful synthesis of a key intermediate: 3,4,5-Triaminobenzoic acid .

This guide will therefore be presented in two principal stages:

-

Part A: Proposed Synthesis of the 3,4,5-Triaminobenzoic Acid Intermediate

-

Part B: The Triple Sandmeyer Reaction to Yield this compound

Proposed Core Synthesis Pathway

The following pathway is a proposed route that relies on multi-step transformations of a logical starting material. Each step is grounded in well-established reaction classes, though the specific application to this sequence represents a novel and challenging synthesis that would require laboratory optimization.

Caption: Proposed multi-step synthesis of this compound.

Part A: Proposed Synthesis of 3,4,5-Triaminobenzoic Acid

The synthesis of this key intermediate is a significant challenge. The most logical starting material is gallic acid (3,4,5-trihydroxybenzoic acid) , which possesses the correct substitution pattern.[5] The strategy involves converting the three phenolic hydroxyl groups into amino groups.

Causality Behind Experimental Choices:

-

Esterification: The carboxylic acid is first protected as a methyl ester to prevent it from interfering with subsequent reagents, particularly the base used in the triflation step.

-

Triflation: Phenolic hydroxyl groups are poor leaving groups. They must be converted into excellent leaving groups for nucleophilic substitution. Triflate groups (-SO₂CF₃) are among the best leaving groups for this purpose.

-

Azidation & Reduction: Direct substitution with ammonia is often inefficient. A more reliable two-step process involves substitution with sodium azide to form an aryl azide, which is then cleanly reduced to the amine using catalytic hydrogenation.

-

Hydrolysis: The final step is the deprotection (saponification) of the methyl ester to reveal the carboxylic acid.

Illustrative Experimental Protocol (Part A):

-

Step 1: Esterification of Gallic Acid

-

Suspend gallic acid (1.0 eq) in methanol (10-20 vol).

-

Add concentrated sulfuric acid (0.1 eq) catalytically.

-

Reflux the mixture for 4-6 hours until TLC or LC-MS indicates complete conversion to methyl gallate.

-

Cool the reaction, neutralize the acid, and extract the product. Purify by recrystallization.

-

-

Step 2: Triflation of Methyl Gallate

-

Dissolve methyl gallate (1.0 eq) in a suitable solvent like dichloromethane or pyridine at 0°C.

-

Add pyridine (3.3 eq) as a base.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 3.3 eq) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench with water, extract the product, and purify by column chromatography to yield Methyl 3,4,5-tris(((trifluoromethyl)sulfonyl)oxy)benzoate.

-

-

Step 3: Azidation

-

Dissolve the triflate intermediate (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add sodium azide (NaN₃, >3.0 eq).

-

Heat the mixture (e.g., to 80-100°C) and monitor the reaction progress. This step may require a phase-transfer catalyst.

-

After completion, cool, pour into water, and extract the resulting Methyl 3,4,5-triazidobenzoate.

-

-

Step 4: Reduction to Triamine

-

Dissolve the triazide intermediate (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until nitrogen evolution ceases and the reaction is complete.

-

Filter the catalyst through Celite and evaporate the solvent to obtain crude Methyl 3,4,5-triaminobenzoate.

-

-

Step 5: Hydrolysis

-

Dissolve the triamine ester in a mixture of THF/water.

-

Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir at room temperature or with gentle heating.

-

Upon completion of saponification, carefully acidify the mixture with HCl to precipitate the product, 3,4,5-Triaminobenzoic acid.

-

Filter, wash with cold water, and dry the intermediate.

-

Part B: Triple Sandmeyer Reaction

This step converts the three amino groups of the intermediate into iodine atoms. The Sandmeyer reaction proceeds in two main stages: diazotization followed by nucleophilic displacement.[3][6] Performing this reaction on three amino groups simultaneously is challenging due to the potential instability of the tris(diazonium) intermediate.

Causality Behind Experimental Choices:

-

Diazotization: This requires a cold, acidic medium to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salts. Temperatures must be kept below 5°C to prevent premature decomposition and side reactions.[6]

-

Iodide Displacement: Potassium iodide serves as the source for the iodide nucleophile. Unlike Sandmeyer reactions for chlorides or bromides, the introduction of iodide does not typically require a copper catalyst.[4] The diazonium group is displaced by the iodide ion, with the release of nitrogen gas driving the reaction to completion.

Caption: Experimental workflow for the Triple Sandmeyer Reaction.

Detailed Experimental Protocol (Part B):

-

Diazotization:

-

In a reaction vessel equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid and cool it to 0°C in an ice/salt bath.

-

Slowly and portion-wise, add 3,4,5-triaminobenzoic acid (1.0 eq) to the cold acid with vigorous stirring, ensuring the temperature remains below 10°C.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 3.1 eq) in a minimal amount of cold water.

-

Cool the primary reaction mixture to below 5°C.

-

Add the pre-cooled sodium nitrite solution dropwise via an addition funnel. The rate of addition must be carefully controlled to keep the temperature from rising above 5°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath. The completion of diazotization can be confirmed by placing a drop of the reaction mixture onto starch-iodide paper, which should turn blue-black, indicating a slight excess of nitrous acid.

-

-

Iodide Displacement:

-

In a separate, large beaker, dissolve potassium iodide (KI, >3.5 eq) in water.

-

Slowly and carefully, add the cold tris(diazonium) salt solution to the potassium iodide solution with stirring. A vigorous evolution of nitrogen gas will occur.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen gas has completely ceased. Gentle heating (e.g., to 40-50°C) may be required to complete the reaction.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath to precipitate the crude product.

-

Collect the dark-colored precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold water.

-

To remove excess iodine, wash the cake with a solution of sodium thiosulfate or sodium bisulfite until the filtrate is colorless.

-

Wash again with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

-

Data Summary

The following table summarizes the key reagents for the proposed Triple Sandmeyer reaction. Yields are hypothetical and would require experimental determination.

| Step | Key Reagents | Key Conditions | Typical Yield (%) |

| Diazotization | 3,4,5-Triaminobenzoic acid, NaNO₂, Conc. H₂SO₄ | 0-5°C | - (Intermediate) |

| Displacement | Tris(diazonium) salt, KI | Warm to RT, then ~50°C | Data Not Available |

| Overall | - | - | Requires Optimization |

Conclusion

The synthesis of this compound is a chemically complex and challenging endeavor due to the lack of direct and well-documented procedures. The most scientifically sound pathway involves a multi-step sequence, beginning with a readily available precursor like gallic acid to construct a 3,4,5-triamino-substituted intermediate. This key intermediate can then undergo a triple Sandmeyer reaction to replace the amino groups with iodine. While each individual step is based on established organic transformations, the overall sequence requires significant experimental validation and optimization. This guide provides the necessary theoretical and mechanistic framework for researchers to undertake such a synthesis.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,3,5-Triiodobenzoic Acid.

- Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. (n.d.).

- Reckziegel, et al. (2016). Chemical structure of Gallic acid (3,4,5 -trihydroxybenzoic acid).

- Weis, E., Johansson, M. J., & Martín-Matute, B. (2020). IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Chemistry.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Mechanism of 3,4,5-Triiodobenzoic Acid (TIBA) in Plants

Abstract

3,4,5-Triiodobenzoic acid (TIBA) is a synthetic compound widely recognized for its potent effects on plant growth and development. For decades, it has served as an invaluable pharmacological tool for dissecting the complexities of auxin signaling and as a plant growth regulator in agricultural applications. This technical guide provides an in-depth examination of the core mechanism of action of TIBA in plants. We will move beyond a superficial description of its effects to explore the molecular interactions and cellular disruptions that underpin its function. This document is intended for researchers, scientists, and professionals in plant biology and drug development, offering a synthesis of current knowledge, field-proven experimental protocols, and the causal logic behind its application in research.

The Central Role of Polar Auxin Transport

To comprehend the action of TIBA, one must first appreciate the significance of its target: polar auxin transport (PAT). Auxin, primarily indole-3-acetic acid (IAA), is a phytohormone that orchestrates nearly every aspect of plant life, from embryogenesis and organ formation to tropic responses to light and gravity.[1][2] Unlike other signaling molecules, the action of auxin is defined not just by its presence, but by the establishment and maintenance of precise concentration gradients within plant tissues.

This directional, cell-to-cell movement of auxin is known as polar auxin transport. It is a highly regulated process mediated by specialized influx and efflux carrier proteins. The chemiosmotic hypothesis provides the foundational model for this transport.[3] In the acidic apoplast (cell wall space), a portion of IAA becomes protonated (IAAH) and can diffuse passively across the plasma membrane. However, the majority of auxin transport into the cell is mediated by influx carriers of the AUXIN1/LIKE-AUX1 (AUX/LAX) family. Inside the neutral cytoplasm, IAA is deprotonated to its anionic form (IAA⁻), trapping it within the cell. Its exit is then strictly controlled by polarly localized efflux carriers, most notably the PIN-FORMED (PIN) family of proteins.[4][5] The asymmetric localization of these PIN proteins at specific faces of the plasma membrane dictates the direction of auxin flow, thereby creating the critical gradients that guide plant development.

TIBA's Core Mechanism: Disruption of Auxin Efflux

TIBA's primary and most well-characterized mode of action is the non-competitive inhibition of polar auxin transport.[6] It specifically targets the auxin efflux machinery, effectively "jamming" the cellular exit gates for auxin.[1][7] This disruption prevents the formation of auxin gradients, leading to a cascade of developmental effects.

The Molecular Target: From PIN Proteins to the Actin Cytoskeleton

For many years, the precise molecular target of TIBA was elusive. While it was clear that TIBA inhibited auxin efflux, how it accomplished this was a subject of intense research. It is now understood that TIBA does not simply bind to and block the PIN protein channel directly. Instead, its mechanism is more intricate, involving the disruption of the cellular machinery responsible for positioning and maintaining PIN proteins at the plasma membrane.

Groundbreaking research has revealed that TIBA's action is mediated through the actin cytoskeleton.[8] Specifically, TIBA has been shown to directly interact with villins , a class of actin-binding proteins.[8] This interaction causes the villin proteins to oligomerize, which in turn promotes the excessive bundling and stabilization of actin filaments.[4][8]

The dynamic nature of the actin cytoskeleton is crucial for vesicle trafficking—the process by which cells transport proteins and other cargo to various locations, including the plasma membrane. PIN proteins are continuously cycled between the plasma membrane and internal endosomal compartments.[5] This dynamic cycling allows the cell to rapidly change the polarity of auxin transport in response to developmental or environmental cues. By inducing excessive actin bundling, TIBA disrupts this essential vesicle trafficking.[8][9] The consequence is a failure to properly deliver and maintain PIN proteins at the plasma membrane, leading to a significant reduction in the cell's capacity for auxin efflux.

Physiological Ramifications of PAT Inhibition

By disrupting the fundamental process of auxin gradient formation, TIBA application leads to a wide array of observable changes in plant morphology and development.

-

Loss of Apical Dominance: The high concentration of auxin produced in the apical bud normally flows down the stem, inhibiting the growth of lateral (axillary) buds. By blocking this transport, TIBA treatment releases lateral buds from apical dominance, resulting in a bushier, more branched growth habit.[6][10]

-

Altered Root Architecture: Proper root development, including primary root elongation and the formation of lateral roots, is highly dependent on precise auxin gradients. TIBA treatment typically inhibits primary root growth and can significantly depress the formation of lateral roots.[11][12]

-

Disruption of Tropic Responses: Plant responses to environmental stimuli like gravity (gravitropism) and light (phototropism) are classic examples of auxin-gradient-driven differential growth.[13][14] TIBA application disrupts the asymmetric auxin distribution required for these responses, leading to impaired or absent bending of roots and shoots.[15]

-

Promotion of Flowering and Yield: In certain contexts, particularly in indeterminate crops like soybeans, continued vegetative growth can compete with reproductive development for resources.[16] By restricting apical growth and altering resource allocation, TIBA application at the onset of flowering can lead to increased flower and pod set, thicker stems, and ultimately, higher yields.[16][17]

| Parameter | Control | TIBA (19 g/ha) | TIBA (28 g/ha) | TIBA (47 g/ha) |

| Crop Height Reduction | 0% | ~5-16% | ~13% | ~20% |

| Yield Change | Baseline | +15-20% | -13% (under stress) | -27% (under stress) |

| Primary Effect | Normal Growth | Increased branching, yield | Negative effects if plant is stressed | Height reduction, yield loss |

| Caption: Summary of dose-dependent effects of TIBA on soybean growth and yield, synthesized from field studies. Optimal concentrations can increase yield, while excessive amounts or application under stress conditions can be detrimental.[16] |

Experimental Protocols for a Self-Validating System

To rigorously study the mechanism of TIBA, it is essential to employ protocols that are self-validating, including proper controls and quantifiable endpoints. The following methods represent core techniques in the field.

Protocol 1: Polar Auxin Transport Assay with Radiolabeled IAA

Causality: This assay provides a direct, quantitative measure of auxin movement through a section of plant tissue. By comparing the transport in TIBA-treated tissue to a control, one can directly calculate the inhibitory effect of the compound. The use of radiolabeled auxin ([³H]IAA) allows for sensitive and specific detection.[9][18][19]

Methodology:

-

Plant Material: Use 4-5 day old Arabidopsis thaliana seedlings grown vertically on Murashige and Skoog (MS) medium.

-

Preparation of [³H]IAA Blocks:

-

Prepare a 1% agar solution in a suitable buffer (e.g., MES buffer, pH 5.7).

-

While the agar is molten (cool to ~50°C), add [³H]IAA to a final concentration of 100-500 nM.

-

Pipette 2 µL droplets of the [³H]IAA-agar onto a sterile petri dish or Parafilm and allow them to solidify.

-

-

Inhibitor Treatment:

-

Prepare MS agar plates containing the desired concentration of TIBA (e.g., 10 µM, 50 µM) and a solvent control (e.g., DMSO).

-

Excise the apical 5-10 mm of the primary roots.

-

Pre-incubate the root segments on the TIBA and control plates for 30-60 minutes.

-

-

Transport Measurement:

-

Place a [³H]IAA-agar block in contact with the apical (cut) end of each root segment.

-

Incubate the plates vertically in the dark at room temperature for 6-18 hours to allow transport to occur.

-

-

Quantification:

-

After the incubation period, excise the most basal 5 mm segment of each root. It is critical to exclude the portion of the root that was in direct contact with the radiolabeled block.

-

Place each basal segment into a separate scintillation vial.

-

Add 3-5 mL of scintillation cocktail and vortex.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

The CPM in the basal segment is directly proportional to the amount of auxin transported.

-

Compare the average CPM from TIBA-treated roots to the solvent control to determine the percent inhibition of polar auxin transport.

-

Protocol 2: Root Gravitropism Assay

Causality: This physiological assay assesses the functional outcome of PAT inhibition. Gravitropic bending requires the establishment of a lateral auxin gradient in the root tip. By inhibiting PAT, TIBA prevents this gradient from forming, thus inhibiting the gravitropic response. This validates the molecular action at the whole-organ level.

Methodology:

-

Plate Preparation: Prepare square petri dishes with MS agar containing various concentrations of TIBA (e.g., 1 µM to 50 µM) and a solvent control.

-

Seedling Growth: Place surface-sterilized Arabidopsis thaliana seeds in a line on the plates. Grow the plates vertically for 4-5 days until roots are approximately 1-2 cm long.

-

Gravitropic Stimulation:

-

Mark the position of each root tip on the back of the plate with a fine-tipped marker.

-

Turn the plates 90 degrees to reorient the gravity vector.

-

-

Data Acquisition:

-

Place the reoriented plates back in the growth chamber.

-

Capture images of the seedlings at regular intervals (e.g., 2, 4, 8, and 12 hours) after turning.

-

-

Data Analysis:

-

Using image analysis software (e.g., ImageJ), measure the angle of root curvature relative to the new gravity vector (the 90-degree line).

-

A fully gravitropic root will have a curvature angle approaching 90 degrees.

-

Compare the curvature angles of TIBA-treated roots to control roots at each time point. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

-

Conclusion

This compound is a powerful inhibitor of polar auxin transport in plants. Its mechanism of action is elegantly complex, centered on the disruption of the actin cytoskeleton through direct interaction with villin proteins.[8] This leads to impaired vesicle trafficking, preventing the proper localization and function of PIN auxin efflux carriers.[5][8][9] The resulting collapse of auxin gradients manifests in a host of developmental changes, from increased branching to the inhibition of tropic responses. The robust and well-characterized nature of TIBA's effects has solidified its role as an essential tool for plant biologists and a useful, albeit concentration-sensitive, regulator in agriculture. Understanding its core mechanism allows researchers to design more precise experiments and interpret their results with greater confidence, continuing to unravel the intricate role of auxin in the life of plants.

References

- Vertex AI Search. (2026). 2,3,5-Triiodobenzoic Acid (TIBA): Understanding its Role as an Auxin Transport Inhibitor.

- Delong Chemical. Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA).

- BenchChem. (2025). The Disruption of Auxin Gradients by 2,3,5-Triiodobenzoic Acid (TIBA): A Technical Guide.

- Le Tacon, F., et al. (1998). The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation... New Phytologist, 140(4), 723-733.

- Wang, R., et al. (2023). Regulation of PIN-FORMED Protein Degradation.

- Lewis, K. M., & Miller, N. D. (2014). Measurement of Auxin Transport in Arabidopsis Thaliana. Methods in Molecular Biology.

- Geldner, N., et al. (2001). Auxin transport inhibitors block PIN1 cycling and vesicle trafficking.

- Hoglund, J. H., & Dougherty, C. T. (1977). EFFECT OF TRIIODOBENZOIC ACID (TIBA) ON THE GROWTH HABIT AND YIELD OF SOYBEAN. Agronomy Society of New Zealand.

- Panpan Industry. (2022). Plant Growth Inhibitor- 2,3,5-triiodobenzoic acid TIBA.

- Ullah, I., et al. (2023). Plant-Derived Smoke Mitigates the Inhibitory Effects of the Auxin Inhibitor 2,3,5-Triiodo Benzoic Acid (TIBA) by Enhancing Root Architecture and Biochemical Parameters in Maize. MDPI.

- Thimann, K. V., & Bonner, W. D. (1948). The action of tri-iodobenzoic acid on growth. Plant Physiology, 23(1), 158-161.

- Ng, J. L. P., & Mathesius, U. (2018). Auxin Transport Studies. Bio-protocol, 8(12).

- Li, J., et al. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 181(1), 161-178.

- Fujita, H., & Syono, K. (1996). Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana. Plant and Cell Physiology, 37(8), 1094-1101.

- Vertex AI Search. (2026). The Role of 2,3,5-Triiodobenzoic Acid in Plant Physiology: A Supplier's Guide.

- Mishiba, K., et al. (2014). The polar auxin transport inhibitor TIBA inhibits endoreduplication in dark grown spinach hypocotyls. Plant Science, 225, 45-51.

- Nakamura, M., et al. (2015). Gravitropic response and circumnutation in pea (Pisum sativum) seedling roots. Physiologia Plantarum, 153(3), 425-434.

- Armengot, L., et al. (2021). A Retro-Perspective on Auxin Transport. Frontiers in Plant Science.

- Dhonukshe, P., et al. (2007). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. Proceedings of the National Academy of Sciences, 104(10), 4286-4291.

- Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80.

- Correll, M. J., & Kiss, J. Z. (2002). Interactions Between Gravitropism and Phototropism in Plants.

- NASA Technical Reports Server. (2002). Interactions between gravitropism and phototropism in plants.

- Aronne, G., & De Micco, V. (2021). Interaction of gravitropism and phototropism in roots of Brassica oleracea. Environmental and Experimental Botany, 191, 104618.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Auxin receptors and plant development: a new signaling paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Retro-Perspective on Auxin Transport [frontiersin.org]

- 4. Regulation of PIN-FORMED Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pnas.org [pnas.org]

- 8. An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. Gravitropic response and circumnutation in pea (Pisum sativum) seedling roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agronomysociety.org.nz [agronomysociety.org.nz]

- 17. Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA) Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 18. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Auxin Transport Studies [bio-protocol.org]

An In-depth Technical Guide to the Isomers of Triiodobenzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of the key isomers of triiodobenzoic acid, with a focus on their fundamental chemical and physical properties, synthesis methodologies, and principal applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances that differentiate these isomers and drive their utility in fields ranging from medical diagnostics to agriculture.

Introduction: The Significance of Triiodobenzoic Acid Isomers

Triiodobenzoic acids are derivatives of benzoic acid where three hydrogen atoms on the benzene ring are substituted by iodine atoms. This heavy atom substitution imparts unique properties to these molecules, most notably high electron density, which is the cornerstone of their application in medical imaging. The specific arrangement of the iodine atoms and other functional groups on the benzene ring gives rise to different isomers, each with distinct physicochemical characteristics and, consequently, specialized applications. This guide will focus on the three primary isomers: 2,3,5-triiodobenzoic acid, 2,4,6-triiodobenzoic acid, and 3,4,5-triiodobenzoic acid, providing a comparative analysis to inform research and development efforts.

Comparative Analysis of Physicochemical Properties

The seemingly subtle differences in the substitution patterns of the triiodobenzoic acid isomers lead to significant variations in their physical and chemical properties. These differences are critical in determining their solubility, acidity, and ultimately their biological activity and applications.

| Property | 2,3,5-Triiodobenzoic Acid | 2,4,6-Triiodobenzoic Acid | This compound |

| Molecular Formula | C₇H₃I₃O₂ | C₇H₃I₃O₂ | C₇H₃I₃O₂ |

| Molecular Weight | 499.81 g/mol | 499.81 g/mol | 499.81 g/mol |

| Melting Point | 220-222 °C[1] | Not well-defined for the parent acid | 292 °C |

| Solubility in Water | Insoluble[1] | Sparingly soluble | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, NaOH, and KOH[2] | Soluble in polar organic solvents | Soluble in organic solvents |

| pKa | ~1.5[3][4] or 2.16 (Predicted)[5] | ~1.34 (Predicted)[6] | No data available |

Causality Behind Property Differences:

The acidity of the isomers, a key aspect of their basic properties, is heavily influenced by the electron-withdrawing inductive effect of the iodine atoms. In the 2,4,6-isomer , the iodine atoms are in the ortho and para positions relative to the carboxylic acid group. This symmetrical arrangement allows for strong electron withdrawal, which stabilizes the carboxylate anion, making it a stronger acid (lower pKa). The steric hindrance from the two ortho-iodine atoms may also play a role in its properties.

For 2,3,5-triiodobenzoic acid , the iodine atoms are also in electron-withdrawing positions, leading to a low pKa and significant acidity. The conflicting reported pKa values may be due to different experimental conditions or the use of predicted versus experimental data.

The 3,4,5-isomer has iodine atoms in the meta and para positions. While still electron-withdrawing, the effect on the acidity is expected to be less pronounced compared to the 2,4,6-isomer due to the absence of ortho-substituents. The high melting point of the 3,4,5-isomer suggests a more stable crystal lattice structure compared to the other isomers.

Isomers and Their Primary Applications

The distinct properties of each isomer have led to their specialized use in different scientific and commercial domains.

2,4,6-Triiodobenzoic Acid: The Backbone of Modern X-Ray Contrast Media

The 2,4,6-triiodobenzoic acid scaffold is of paramount importance in the field of medical diagnostics. While the parent acid itself is not used clinically, its derivatives are the fundamental building blocks of most modern iodinated X-ray contrast agents.[6] The three iodine atoms at the 2, 4, and 6 positions provide a high concentration of electron-dense atoms in a compact molecular structure, which is essential for the effective attenuation of X-rays.[1]

Mechanism of Action as a Contrast Agent: The high atomic number of iodine allows it to absorb X-rays more effectively than the soft tissues of the body. When a contrast agent containing 2,4,6-triiodobenzoic acid derivatives is introduced into the bloodstream or other body cavities, it increases the radiodensity of the area, allowing for clear visualization of blood vessels, organs, and other structures on a radiograph or CT scan.

Structure-Activity Relationship in Contrast Agents: The development of safe and effective contrast media has focused on modifying the 2,4,6-triiodobenzoic acid core at the 1, 3, and 5 positions. The goal of these modifications is to:

-

Increase Solubility: The parent acid is poorly soluble in water. The addition of hydrophilic side chains, such as amides with hydroxyl groups, is crucial for creating formulations that can be safely injected intravenously.

-

Reduce Osmolality: Early ionic contrast agents were salts of triiodobenzoic acid derivatives, which dissociated in solution, leading to high osmolality and a higher incidence of adverse effects. Non-ionic derivatives, where the carboxyl group is converted to a non-ionizing amide, have significantly lower osmolality and are better tolerated by patients.

-

Decrease Toxicity: The side chains also play a critical role in the biological inertness of the contrast agent, reducing its interaction with proteins and cell membranes, thereby minimizing toxicity.

A prominent example of a widely used contrast agent derived from this isomer is Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid).

2,3,5-Triiodobenzoic Acid (TIBA): A Key Regulator in Plant Physiology

In contrast to its 2,4,6-isomer, 2,3,5-triiodobenzoic acid (TIBA) is primarily recognized for its role as a plant growth regulator.[1] It is known to be an inhibitor of polar auxin transport.[1]

Mechanism of Action in Plants: Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes, including cell elongation, root formation, and apical dominance. The directional transport of auxin within the plant is essential for these processes. TIBA disrupts this transport, leading to a variety of physiological effects, such as:

-

Inhibiting top growth and promoting a more compact, dwarf plant structure.

-

Encouraging the growth of lateral buds and tillers.

-

Promoting flowering and the formation of flower buds.

These properties have made TIBA a valuable tool in agricultural research and for improving crop yields in certain species. Some sources also mention its use as a contrast agent, though this application is far less common than that of the 2,4,6-isomer derivatives.[1]

This compound: An Emerging Player with Unique Properties

The 3,4,5-isomer of triiodobenzoic acid is less studied than the other two. However, research has indicated that it possesses unique biological activities. It is described as a mesomeric molecule that can influence root formation and acts as an inhibitor of calcium ion transport. Its potential applications are still being explored, but its distinct substitution pattern suggests that it could offer different biological or chemical properties compared to its isomers.

Synthesis of Triiodobenzoic Acid Isomers: Detailed Protocols

The synthesis of each isomer requires a specific strategy to achieve the desired substitution pattern on the benzoic acid ring.

Synthesis of 2,3,5-Triiodobenzoic Acid

The synthesis of 2,3,5-triiodobenzoic acid is typically a two-step process starting from 3-aminobenzoic acid.

Step 1: Iodination of 3-Aminobenzoic Acid